(E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a hydroxy-2-methylpropan-2-yl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Acrylamide Backbone: This step involves the reaction of 2-chlorobenzaldehyde with an appropriate amine to form an imine intermediate, followed by reduction to yield the corresponding amine.
Coupling Reaction: The amine is then coupled with 4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The resulting intermediate undergoes a condensation reaction with acryloyl chloride to form the final acrylamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the acrylamide moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide may be studied for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In industry, this compound might be used in the development of new polymers or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-bromophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide
- (E)-3-(2-fluorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide
Uniqueness
Compared to its analogs, (E)-3-(2-chlorophenyl)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)acrylamide may exhibit unique reactivity due to the presence of the chlorine atom, which can influence electronic properties and steric factors. This can result in different biological activities and chemical behaviors, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-21(2,14-25)24-20(27)13-15-7-10-17(11-8-15)23-19(26)12-9-16-5-3-4-6-18(16)22/h3-12,25H,13-14H2,1-2H3,(H,23,26)(H,24,27)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBHBTOZGAQNID-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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